molecular formula C23H23NO4 B11978055 Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate CAS No. 108262-54-0

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate

Cat. No.: B11978055
CAS No.: 108262-54-0
M. Wt: 377.4 g/mol
InChI Key: OJZVHJWRYZUOHP-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple functional groups, such as methoxyphenyl, methyl, and furan carboxylate, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-methylfuran-3-carboxylic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions with an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then subjected to further reactions, including esterification and amination, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as column chromatography and recrystallization, to ensure the purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, substituted amines or thiols.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research has indicated its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-methylbenzylidene)amino)furan-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-chlorobenzylidene)amino)furan-3-carboxylate: This compound differs by the presence of a chlorine atom instead of a methyl group, which may alter its chemical reactivity and biological activity.

    Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-nitrobenzylidene)amino)furan-3-carboxylate: The presence of a nitro group can significantly impact the compound’s electronic properties and reactivity.

    Ethyl 4-(4-methoxyphenyl)-2-methyl-5-((4-hydroxybenzylidene)amino)furan-3-carboxylate: The hydroxyl group introduces additional hydrogen bonding capabilities, potentially affecting the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

108262-54-0

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-methyl-5-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxylate

InChI

InChI=1S/C23H23NO4/c1-5-27-23(25)20-16(3)28-22(24-14-17-8-6-15(2)7-9-17)21(20)18-10-12-19(26-4)13-11-18/h6-14H,5H2,1-4H3/b24-14+

InChI Key

OJZVHJWRYZUOHP-ZVHZXABRSA-N

Isomeric SMILES

CCOC(=O)C1=C(OC(=C1C2=CC=C(C=C2)OC)/N=C/C3=CC=C(C=C3)C)C

Canonical SMILES

CCOC(=O)C1=C(OC(=C1C2=CC=C(C=C2)OC)N=CC3=CC=C(C=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.